4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenyl (3s,5s,7s)-tricyclo[3.3.1.1~3,7~]decane-1-carboxylate
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Overview
Description
4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenyl (3s,5s,7s)-tricyclo[3311~3,7~]decane-1-carboxylate is a complex organic compound that features a benzimidazole moiety, a cyano group, a methoxyphenyl group, and a tricyclodecane carboxylate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenyl (3s,5s,7s)-tricyclo[3.3.1.1~3,7~]decane-1-carboxylate typically involves multi-step organic reactions. The starting materials may include benzimidazole derivatives, cyano compounds, methoxyphenyl derivatives, and tricyclodecane carboxylate precursors. Common synthetic routes may involve:
- Formation of the benzimidazole core through cyclization reactions.
- Introduction of the cyano group via nucleophilic substitution or addition reactions.
- Coupling of the methoxyphenyl group using palladium-catalyzed cross-coupling reactions.
- Attachment of the tricyclodecane carboxylate moiety through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening, and process intensification.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction: The cyano group can be reduced to form an amine or an aldehyde.
Substitution: The benzimidazole moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a phenol or a quinone derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biology, the compound may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets such as enzymes, receptors, and nucleic acids can be studied.
Medicine
In medicine, the compound may have potential therapeutic applications. It could be investigated for its efficacy in treating various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
In industry, the compound can be used in the development of new materials, such as polymers, coatings, and nanomaterials. Its unique properties may enhance the performance of these materials.
Mechanism of Action
The mechanism of action of 4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenyl (3s,5s,7s)-tricyclo[3.3.1.1~3,7~]decane-1-carboxylate depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites.
Receptor Modulation: The compound may modulate the activity of receptors by acting as an agonist or antagonist.
Signal Transduction: The compound may affect signal transduction pathways by interacting with key proteins and molecules involved in cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-hydroxyphenyl (3s,5s,7s)-tricyclo[3.3.1.1~3,7~]decane-1-carboxylate
- 4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-ethoxyphenyl (3s,5s,7s)-tricyclo[3.3.1.1~3,7~]decane-1-carboxylate
Uniqueness
The uniqueness of 4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenyl (3s,5s,7s)-tricyclo[3.3.1.1~3,7~]decane-1-carboxylate lies in its specific combination of functional groups and structural features. This combination imparts unique chemical and biological properties that distinguish it from similar compounds.
Properties
IUPAC Name |
[4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenyl] adamantane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3/c1-33-25-12-17(11-21(16-29)26-30-22-4-2-3-5-23(22)31-26)6-7-24(25)34-27(32)28-13-18-8-19(14-28)10-20(9-18)15-28/h2-7,11-12,18-20H,8-10,13-15H2,1H3,(H,30,31)/b21-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFUICVQTGLGLX-NHDPSOOVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OC(=O)C45CC6CC(C4)CC(C6)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(/C#N)\C2=NC3=CC=CC=C3N2)OC(=O)C45CC6CC(C4)CC(C6)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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